6-ethyl-2-(4-fluorophenyl)-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one
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Overview
Description
6-ethyl-2-(4-fluorophenyl)-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one is a heterocyclic compound that belongs to the class of pyrido[4,3-d]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-2-(4-fluorophenyl)-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one typically involves the reaction of 6-amino-2-thiouracil with 3-(4-fluorophenyl)-1-(4-bromophenyl)-2-propen-1-one in dimethylformamide (DMF) under reflux conditions . The reaction mixture is then poured onto ice-cold water, and the solid that precipitates is filtered off, washed with sodium bicarbonate solution, and then with water. The product is dried and crystallized from DMF to give the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-ethyl-2-(4-fluorophenyl)-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 6-ethyl-2-(4-fluorophenyl)-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes such as dihydrofolate reductase, which is crucial for folate metabolism . This inhibition can lead to the disruption of DNA synthesis and cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
Pyrido[4,3-d]pyrimidine: A closely related compound with similar structural features and biological activities.
Pyrimidine Derivatives: Compounds like 4-(4-chlorophenyl)-N,N-diethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide, which exhibit antihypertensive and anticancer activities.
Uniqueness
6-ethyl-2-(4-fluorophenyl)-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one is unique due to its specific substitution pattern and the presence of both ethyl and fluorophenyl groups, which contribute to its distinct chemical and biological properties .
Properties
IUPAC Name |
6-ethyl-2-(4-fluorophenyl)-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O/c1-2-19-8-7-13-12(9-19)15(20)18-14(17-13)10-3-5-11(16)6-4-10/h3-6H,2,7-9H2,1H3,(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBAXDCFEQYGUTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)C(=O)NC(=N2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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